4-(5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine is a heterocyclic compound that serves as a crucial building block in developing potential serotonin 5-HT2 receptor antagonists. [, ] These antagonists are of significant interest in pharmacological research due to their potential therapeutic applications in treating various conditions.
4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine is a chemical compound with the molecular formula . It belongs to the triazolopyridine family, characterized by a triazole ring fused to a pyridine ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its interactions with various biological targets and its role as a building block in synthetic chemistry.
This compound is synthesized through various chemical methods and is classified under heterocyclic compounds due to its unique ring structures. It is primarily researched for its biochemical properties and potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
The synthesis of 4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine typically involves cyclization reactions of suitable precursors. A common method includes:
Industrial production often employs continuous flow reactors to enhance yield and purity by optimizing reaction parameters such as temperature and pressure.
The molecular structure of 4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine features:
The compound has a molecular weight of approximately 218.29 g/mol. Its structural formula can be represented as follows:
4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine participates in various chemical reactions:
Common reagents include:
The mechanism of action of 4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine involves its interaction with various enzymes and proteins:
These interactions suggest its potential therapeutic roles in modulating biological processes.
The physical properties of 4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine include:
Chemical properties include:
Data on melting point or boiling point may vary based on purity but are generally within expected ranges for similar compounds.
The compound has several applications across different fields:
The systematic IUPAC name 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine precisely defines this bicyclic heterocyclic compound. Its molecular formula, C₁₁H₁₈N₄ [1] [5], reflects a saturated structure with a high nitrogen content (25.4% by atom count). The name comprises two key components:
Table 1: Structural Attributes of 4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine
Feature | Description |
---|---|
Core Bicyclic System | [1,2,4]Triazolo[4,3-a]pyridine with 5,6,7,8-tetrahydro saturation |
Attached Substituent | Piperidine linked at position 3 of the triazole ring |
Key Atoms | Triazole N1/N2 (hydrogen-bond acceptors); Piperidine N4 (basic center, pKa ~8.5) |
Molecular Formula | C₁₁H₁₈N₄ |
SMILES Descriptor | C1CCNC(C1)C2=NN=C3N2CCCC3 [5] |
This compound emerged as a specialized scaffold during early 2000s efforts to optimize fused triazolo-heterocycles for drug discovery. Key milestones include:
The 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine scaffold offers three strategic advantages in rational drug design:
Table 2: Therapeutic Applications of Triazolopyridine-Piperidine Hybrids
Therapeutic Area | Role of Scaffold | Example/Target |
---|---|---|
Diabetes Management | DPP-IV inhibition via triazole-metal ion coordination | Sitagliptin-inspired analogues [4] |
CNS Disorders | mGluR2 positive allosteric modulation via hinge region interaction | US8993591B2 derivatives [6] |
Oncology | Kinase hinge-binding motif (e.g., Bcr-Abl, FLT3 inhibitors) | Propanamide-linked variants [9] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4